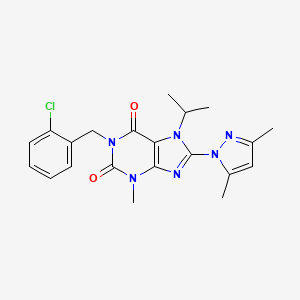

![molecular formula C19H19ClN2O5S B2549605 5-({[(4-氯苯基)磺酰]苯胺}甲基)-4,5-二氢-3-异恶唑羧酸乙酯 CAS No. 306978-14-3](/img/structure/B2549605.png)

5-({[(4-氯苯基)磺酰]苯胺}甲基)-4,5-二氢-3-异恶唑羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

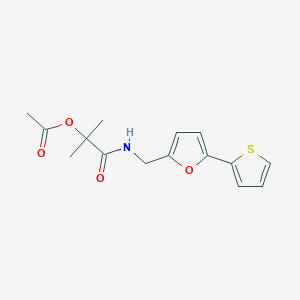

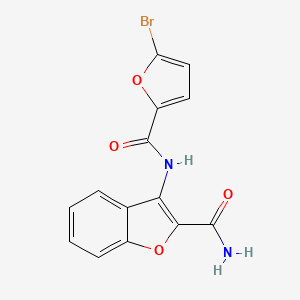

The compound "Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate" is a chemical entity that appears to be related to a class of compounds that include various substituted isoxazole derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as probes for biochemical studies.

Synthesis Analysis

The synthesis of related isoxazole derivatives has been explored in the literature. For instance, ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate was lithiated and then reacted with various electrophiles to yield 5-functionalized 3-isoxazolyl carboxylic acid derivatives . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate sulfonyl anilino substituent at the relevant position on the isoxazole ring.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be quite complex, as evidenced by the study of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, which displayed hydrogen-bonded supramolecular structures in one, two, and three dimensions . The presence of substituents such as the 4-chlorophenylsulfonyl group in the compound of interest would likely influence its molecular conformation and the potential for intermolecular interactions.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, N-Ethyl-5-phenylisoxazolium 3-sulfonate can be converted to a keto ketenimine and then react with nucleophiles to form stable enamine adducts . This reactivity suggests that the compound may also participate in nucleophilic reactions, potentially leading to the formation of various adducts depending on the reaction conditions and the nucleophiles present.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their substituents. For instance, the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been studied, and complexes with metal ions such as Cu(II), Co(II), and Ni(II) have been prepared . These findings suggest that the compound of interest may also form complexes with metal ions and that its solubility and stability would need to be characterized to understand its behavior in different environments.

科学研究应用

仿生合成

- 5-羟甲基-3-甲基异恶唑-4-羧酸乙酯已被开发为一种高产合成方法,适用于大规模使用。它是拟议的α-环吡唑酸仿生合成中的前体,该过程涉及乙酰乙酸乙酯与氯乙酰氯和盐酸羟胺的反应 (Moorthie、McGarrigle、Stenson 和 Aggarwal,2007)。

杂环化合物合成

- 该化合物在新型杂环化合物的合成中发挥作用。例如,4-氯-1-甲基-2-氧代-1,2-二氢喹啉-3-羧酸乙酯在 DMSO/K2CO3 体系中与对甲苯磺酰肼反应生成新的喹啉衍生物 (Ukrainets、Tkach、Kravtsova 和 Turov,2009)。

抗菌研究

- 从相关化合物合成的 5-氯-N-(3-氯苯基)-1-乙基-2-甲基-1H-咪唑-4-磺酰胺等新衍生物已被筛选出抗菌活性,特别是针对白色念珠菌 (Ovonramwen、Owolabi、Oviawe 和 Falodun,2021)。

晶体和分子结构分析

- 5-(4-氯苯基)-3-甲基-1-苯基-1H-吡唑-4-羧酸乙酯已通过单晶 X 射线衍射研究合成和表征,提供了对分子相互作用和结构的见解 (Achutha 等人,2017)。

环加成反应

- 该化合物用于 1,3-偶极环加成反应,生成异构的 4(5)-取代的 5(4)-(三氟甲基)-4,5-二氢异恶唑-3-羧酸乙酯和 4-(三氟甲基)异恶唑-3-羧酸乙酯 (Markitanov、Timoshenko 和 Shermolovich,2018)。

抗氧化研究

- 3-乙基 5-甲基2-(2-氨基乙氧基)-4-(2-氯苯基)-1,4-二氢吡啶-3,5-二羧酸乙酯等新衍生物已被合成并评估其抗氧化活性,为氧化应激相关疾病的研究做出贡献 (Sudhana 和 Jangampalli Adi,2019)。

抗结核活性

- 从相关结构合成的化合物已被评估其抗结核活性,在结核病治疗研究中显示出潜力 (Dighe、Mahajan、Maste 和 Bhat,2012)。

属性

IUPAC Name |

ethyl 5-[(N-(4-chlorophenyl)sulfonylanilino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O5S/c1-2-26-19(23)18-12-16(27-21-18)13-22(15-6-4-3-5-7-15)28(24,25)17-10-8-14(20)9-11-17/h3-11,16H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSDXWJCICKNCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2549532.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)

![3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B2549542.png)

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2549543.png)